molecular formula C36H41N5O12S B609438 N-(Azido-PEG2)-N-Fluorescein-PEG3-acid CAS No. 2086689-04-3

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

Cat. No.: B609438
CAS No.: 2086689-04-3
M. Wt: 767.81
InChI Key: PMJYXCRDKLEIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: is a compound that combines the properties of polyethylene glycol (PEG), azide, and fluorescein. This compound is particularly useful in bioconjugation and labeling applications due to its unique chemical structure. The azide group allows for click chemistry reactions, while the fluorescein moiety provides fluorescence for detection and imaging purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of fluorescein. This is achieved by reacting fluorescein with a PEG derivative that contains a reactive group, such as an amine or hydroxyl group.

    Azidation: The PEGylated fluorescein is then reacted with an azide-containing reagent to introduce the azide group. This step often involves the use of azido-PEG derivatives.

    Acid Functionalization: Finally, the compound is functionalized with a carboxylic acid group to enhance its reactivity and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large-scale PEGylation of fluorescein using industrial reactors.

    Azidation in Bulk: Introduction of the azide group using azido-PEG derivatives in large quantities.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The azide group in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid readily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

    Substitution Reactions: The carboxylic acid group can undergo substitution reactions with primary amines in the presence of coupling reagents like EDC or HATU.

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

    EDC or HATU: Coupling reagents used for amide bond formation with primary amines.

Major Products:

    Triazole Derivatives: Formed from click chemistry reactions.

    Amide Bonds: Resulting from substitution reactions with primary amines.

Scientific Research Applications

Chemistry:

    Bioconjugation: Used to attach biomolecules such as proteins and peptides to surfaces or other molecules.

    Fluorescent Labeling: The fluorescein moiety allows for the detection and imaging of labeled compounds.

Biology:

    Cell Imaging: Used in fluorescence microscopy to visualize cellular components.

    Protein Labeling: Facilitates the study of protein interactions and localization.

Medicine:

    Drug Delivery: PEGylation improves the solubility and stability of therapeutic agents.

    Diagnostic Imaging: Fluorescein provides a means for non-invasive imaging in medical diagnostics.

Industry:

    Material Science: Used in the development of fluorescent materials and sensors.

    Nanotechnology: Facilitates the functionalization of nanoparticles for various applications.

Mechanism of Action

Molecular Targets and Pathways:

    Azide Group: The azide group enables click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

    Fluorescein Moiety: The fluorescein moiety absorbs light and emits fluorescence, allowing for the detection and imaging of the compound.

    PEG Spacer: The PEG spacer enhances solubility and reduces immunogenicity, making the compound suitable for biological applications.

Comparison with Similar Compounds

    N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Similar structure but with a longer PEG chain.

    Azido-PEG2-NHS ester: Contains an azide group and an NHS ester for bioconjugation.

    Azido-PEG2-amine: Contains an azide group and an amine group for bioconjugation.

Uniqueness:

    Fluorescein Labeling: The presence of fluorescein makes N-(Azido-PEG2)-N-Fluorescein-PEG3-acid particularly useful for fluorescence-based applications.

    Versatility: The combination of azide, PEG, and fluorescein allows for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJYXCRDKLEIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N5O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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